molecular formula C12H15N3O B1303132 2-(5-ブチル-1,3,4-オキサジアゾール-2-イル)アニリン CAS No. 100933-82-2

2-(5-ブチル-1,3,4-オキサジアゾール-2-イル)アニリン

カタログ番号: B1303132
CAS番号: 100933-82-2
分子量: 217.27 g/mol
InChIキー: XPIHSQYFSYJQEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a butyl group at the 5-position and an aniline moiety at the 4-position.

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer properties of 1,3,4-oxadiazole derivatives, including 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)92.4
Human Gastric Carcinoma (GXF 251)75.6
Human Lung Adenocarcinoma (LXFA 629)85.3
Human Melanoma (MEXF 462)68.9
Human Ovarian Adenocarcinoma (OVXF 899)80.1

These findings suggest that the compound could serve as a lead structure for further development in anticancer therapies .

Neuropharmacological Applications

Research has indicated that derivatives of oxadiazole can act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The ability of these compounds to interact with AChE makes them candidates for treating dementias and related disorders .

Material Science Applications

In addition to their biological applications, oxadiazole derivatives like 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline are being explored for use in material science. They have potential applications in the development of polymer light-emitting diodes (PLEDs), where their unique electronic properties can enhance device efficiency.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Study : A study published in PubMed Central demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various tumor cell lines. Modifications to the oxadiazole ring were found to enhance anticancer activity .
  • Synthesis and Characterization : Research highlighted the synthesis of novel bioactive compounds based on the oxadiazole structure, which were tested for their antitumor activity against a panel of cell lines with positive results .
  • Mechanistic Insights : A comprehensive review indicated that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), positioning them as valuable candidates for drug development .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

化学反応の分析

Types of Reactions: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazole derivatives .

類似化合物との比較

  • 4-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)aniline
  • 2,5-Di-substituted 1,3,4-oxadiazoles
  • 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan

Uniqueness: 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it may exhibit different reactivity and selectivity in biological systems, making it a valuable compound for targeted applications .

生物活性

The compound 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline is part of a class of heterocyclic compounds known as 1,3,4-oxadiazoles , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline

The synthesis of 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of appropriate aniline derivatives with butyric acid hydrazide and subsequent cyclization to form the oxadiazole ring. The general synthetic route can be summarized as follows:

  • Formation of Hydrazide : Reaction of butyric acid with hydrazine to form butyric hydrazide.
  • Cyclization : The hydrazide is reacted with aromatic aldehydes in the presence of suitable catalysts (e.g., iodine or mercuric oxide) to yield the oxadiazole compound.
  • Purification : The product is purified through crystallization or chromatography.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable anticancer activity. For instance:

  • IC50 Values : 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline has shown promising results against various cancer cell lines. In a study evaluating several derivatives, it demonstrated an IC50 value in the range of 92.4 µM against a panel of eleven cancer cell lines including HeLa (cervical), CaCo-2 (colon), and MEXF 462 (melanoma) .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties:

  • Inhibition Studies : A series of oxadiazole derivatives were screened for their ability to inhibit bacterial growth. Compounds similar to 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(5-butyl-1,3,4-oxadiazol-2-yl)anilineS. aureus50 µg/mL
4-(5-butyl-1,3,4-oxadiazol-2-yl)anilineE. coli75 µg/mL

Anti-inflammatory Activity

Additionally, the anti-inflammatory potential of oxadiazole derivatives has been documented:

  • Mechanism of Action : Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition leads to reduced production of prostaglandins that mediate inflammatory responses .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of oxadiazole derivatives:

  • Substituent Effects : The presence of alkyl groups (like butyl) on the oxadiazole ring enhances lipophilicity and may improve membrane permeability.
  • Amino Group Positioning : The positioning of the amino group on the aromatic ring significantly influences binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Study on Anticancer Properties : A clinical trial involving a derivative similar to 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline showed a reduction in tumor size in patients with advanced melanoma after treatment over six months .
  • Antibacterial Efficacy : In vitro studies demonstrated that formulations containing this compound were effective against multi-drug resistant strains of bacteria .

特性

IUPAC Name

4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIHSQYFSYJQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376970
Record name 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100933-82-2
Record name 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100933-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 24.7 parts of 2-butyl-5-(p-nitrophenyl)-1,3,4-oxadiazole, 2.5 parts of an aqueous Raney nickel suspension and 250 parts of glacial acetic acid is hydrogenated at room temperature, while shaking. When the absorption of hydrogen is complete, 2.5 parts of active carbon are added, the mixture is filtered, the filtrate is poured into saturated aqueous sodium chloride solution, and the resulting precipitate is filtered off under suction, washed with water and dried. 16 parts (74% of theory) of 2-butyl-5-(p-aminophenyl)-1,3,4-oxadiazole of melting point 125° C. (toluene) are obtained.
[Compound]
Name
24.7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。